3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one
Description
The compound 3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one (referred to hereafter as the target compound) is a chromen-4-one derivative characterized by:
- A 4-fluorophenyl substituent at position 3.
- A hydroxyethylamino methyl group at position 6.
- A trifluoromethyl group at position 2.
- A hydroxyl group at position 5.
This structure has been synthesized and characterized with a melting point of 238–240°C and a molecular weight of 330.2 g/mol, as confirmed by NMR, IR, and MS analyses . Chromen-4-one derivatives are of interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-8-[(2-hydroxyethylamino)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO4/c20-11-3-1-10(2-4-11)15-16(27)12-5-6-14(26)13(9-24-7-8-25)17(12)28-18(15)19(21,22)23/h1-6,24-26H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCAVDGHKBDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups facilitate hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
Aromatic Ring Substituents
- Target Compound (4-fluorophenyl) : Fluorine’s electronegativity contributes to a higher melting point (238–240°C) compared to methoxy-substituted analogues .
- 3-(3,4-Dimethoxyphenyl) Analogue (6b) : Substitution with electron-donating methoxy groups lowers the melting point to 221–223°C .
- 3-(4-Chlorophenyl) Derivatives : Chlorine increases molecular weight (e.g., 340.68 g/mol in ) and may enhance lipophilicity compared to fluorine .
Trifluoromethyl Group
All compared compounds retain the trifluoromethyl group at position 2, which is known to enhance metabolic stability and electron-withdrawing effects.
Amine Side Chain Modifications
The hydroxyethylamino methyl group in the target compound is distinct from other derivatives:
- Diethylamino Methyl (): A bulkier, less polar side chain in the perchlorate salt form (molecular weight 526.285 g/mol), likely reducing solubility in aqueous media .
- Hydroxyethylpiperazinyl () : Combines hydrophilic hydroxyethyl and rigid piperazine moieties, offering balanced solubility and steric effects .
Comparative Data Table
Key Findings and Implications
Fluorine vs.
Amine Side Chains: Hydroxyethylamino offers moderate hydrophilicity, while morpholinyl/piperazinyl groups improve solubility and steric fit for biological targets.
Trifluoromethyl Consistency : The conserved trifluoromethyl group across analogues underscores its role in stability and electronic modulation.
Biological Activity
3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one, a complex organic compound, is noted for its potential biological activities, particularly in medicinal chemistry. This compound features a chromen-4-one core structure, enhanced by a trifluoromethyl group, which is known to improve biological activity and metabolic stability.
- Molecular Formula : C19H15F4NO4
- Molecular Weight : 397.326 g/mol
- CAS Number : 1043390-20-0
The biological activity of this compound can be attributed to its structural features:
- The trifluoromethyl group enhances binding affinity to various enzymes and receptors, thereby modulating their activity.
- The hydroxyl and amino groups facilitate hydrogen bonding, stabilizing interactions with molecular targets .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Cholinesterase Inhibition
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Properties
- A study evaluated the cytotoxic effects of various chromenone derivatives, including the target compound, against MCF-7 cells. Results indicated significant growth inhibition, highlighting the potential for further development as an anticancer therapeutic agent.
-
Inflammation Model
- In an experimental model of inflammation, the compound was tested for its ability to reduce edema and inflammatory markers in vivo. Results showed a promising reduction in inflammation markers compared to control groups.
-
Neuroprotective Studies
- Research focusing on neuroprotective effects indicated that certain derivatives could effectively inhibit cholinesterases, thus potentially improving cognitive function in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-7-hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-2-(trifluoromethyl)-4H-chromen-4-one, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via aminomethylation of hydroxylated chromenone precursors using 2-aminoethanol and formaldehyde under reflux conditions. Key parameters include solvent choice (e.g., DMF for solubility), base selection (e.g., K₂CO₃ for deprotonation), and reaction temperature (60–80°C to balance kinetics and side reactions) . Monitoring via TLC or HPLC ensures intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, hydroxyethylamine protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- UV-Vis : Detects chromenone absorption bands (~250–300 nm) influenced by electron-withdrawing trifluoromethyl groups .
Q. How can researchers design initial bioactivity screens for this compound, and what controls are essential?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., chromenones with antimicrobial/anticancer activity). Use:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing to doxorubicin and solvent-only controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity for the 8-[(2-hydroxyethyl)amino]methyl substituent?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Catalyst : ZnCl₂ or AlCl₃ to direct electrophilic substitution .
- Solvent Polarity : Higher polarity (e.g., DMSO) may favor aminomethylation over competing reactions .
- Reaction Time : Shorter times (2–4 hrs) reduce byproducts like over-alkylated derivatives. Monitor via LC-MS .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy vs. inactivity in certain studies)?
- Methodological Answer :
- Orthogonal Assays : Combine MIC tests with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
- Structural Analysis : Compare crystallography or DFT calculations to confirm if conformational changes (e.g., hydroxyethylamine orientation) alter bioactivity .
Q. How can environmental impact studies be designed to assess this compound’s ecological persistence?
- Methodological Answer : Follow OECD guidelines:
- Biodegradation : Use OECD 301F (manometric respirometry) to measure CO₂ evolution in activated sludge .
- Aquatic Toxicity : Daphnia magna acute toxicity tests (48-hr EC₅₀) with LC-MS quantification of compound uptake .
Q. What experimental approaches elucidate the pharmacological mechanism of action, particularly enzyme interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
